3-Chloro-1-methoxyisoquinoline
Overview
Description
3-Chloro-1-methoxyisoquinoline is a heterocyclic compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol It is a derivative of isoquinoline, featuring a chlorine atom at the third position and a methoxy group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-1-methoxyisoquinoline can be synthesized through various methods. One common approach involves the reaction of 3-chloroisoquinoline with methanol in the presence of a base, such as sodium hydride or potassium carbonate . The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 3-chloro-1-hydroxyisoquinoline using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., methanol, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products:
- Substitution reactions yield various substituted isoquinolines.
- Oxidation reactions produce aldehydes or acids.
- Reduction reactions result in hydroxyisoquinolines.
Scientific Research Applications
3-Chloro-1-methoxyisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-1-methoxyisoquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways . The chlorine and methoxy groups contribute to its binding affinity and specificity, influencing its interaction with molecular targets.
Comparison with Similar Compounds
3-Chloroisoquinoline: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-Methoxyisoquinoline:
3-Chloro-2-methoxybenzonitrile: Similar structure but with a nitrile group, leading to different reactivity and uses.
Uniqueness: 3-Chloro-1-methoxyisoquinoline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its versatility in synthetic applications and its potential as a pharmacophore in drug discovery .
Properties
IUPAC Name |
3-chloro-1-methoxyisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-8-5-3-2-4-7(8)6-9(11)12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAJJTHVSPRNKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608761 | |
Record name | 3-Chloro-1-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24649-22-7 | |
Record name | 3-Chloro-1-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24649-22-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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